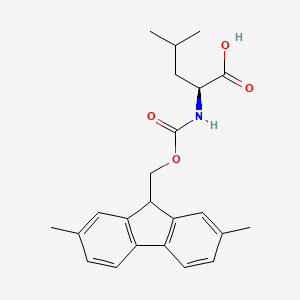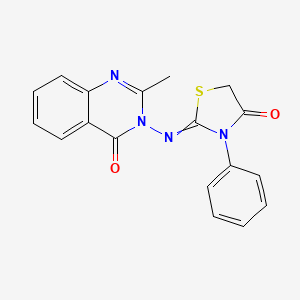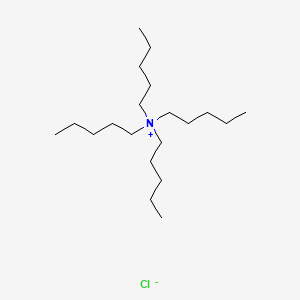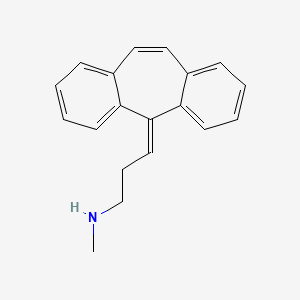
Norcyclobenzaprine
Vue d'ensemble
Description
La cyclobenzaprine et la norcyclobenzaprine sont toutes deux de puissants antagonistes du récepteur 5-HT2A . La this compound est principalement connue pour son rôle dans le métabolisme de la cyclobenzaprine et ses effets pharmacologiques sur le système nerveux central.
Applications De Recherche Scientifique
Norcyclobenzaprine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies involving this compound help understand the metabolic pathways of cyclobenzaprine and its effects on biological systems.
Industry: The compound is used in the pharmaceutical industry for the development and testing of muscle relaxants.
Mécanisme D'action
La norcyclobenzaprine exerce ses effets principalement par l’antagonisme du récepteur 5-HT2A . Elle interagit également avec le récepteur H-1 de l’histamine et les récepteurs adrénergiques . Le mécanisme d’action du composé implique la liaison à ces récepteurs et l’inhibition de leur activité, ce qui conduit à une relaxation musculaire et à une amélioration de la qualité du sommeil. Les cibles moléculaires comprennent les récepteurs de la sérotonine, les récepteurs de l’histamine et les récepteurs adrénergiques, qui sont impliqués dans diverses voies du système nerveux central.
Composés similaires :
Cyclobenzaprine : Le composé parent dont la this compound est dérivée. Elle partage des propriétés pharmacologiques similaires, mais présente un profil métabolique différent.
Amitriptyline : Un antidépresseur tricyclique ayant une structure chimique similaire à celle de la cyclobenzaprine.
Nortriptyline : Un autre antidépresseur tricyclique qui est structurellement similaire à la this compound, mais qui a des effets pharmacologiques différents.
Unicité : La this compound est unique par ses effets antagonistes spécifiques sur les récepteurs 5-HT2A et son rôle de métabolite de la cyclobenzaprine. Sa présence prolongée dans le plasma et sa voie métabolique distincte contribuent à son profil pharmacologique unique .
Safety and Hazards
Norcyclobenzaprine is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .
Relevant Papers
A paper titled “Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies” discusses the development of sublingual cyclobenzaprine tablets . The study found that a 4.68-fold enhancement was achieved through permeation model-led focused formulation development . The findings from the preformulation with regard to pH and microenvironment-modulating excipients proved supportive . The study also incorporated monitoring of drug metabolism during transmucosal permeation .
Analyse Biochimique
Biochemical Properties
Norcyclobenzaprine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of its primary interactions is with the serotonin 2a receptor, where it acts as a potent antagonist. This interaction inhibits the receptor’s activity, leading to a decrease in serotonin signaling. Additionally, this compound may interact with other neurotransmitter receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation in the liver .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways by inhibiting the serotonin 2a receptor, leading to altered neurotransmitter release and signaling. This inhibition can impact gene expression and cellular metabolism, potentially affecting the synthesis of proteins and other biomolecules. In neuronal cells, this compound’s antagonistic effects on serotonin receptors can modulate synaptic transmission and neuronal excitability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the serotonin 2a receptor. By binding to this receptor, this compound inhibits its activity, leading to a decrease in serotonin signaling. This inhibition can result in changes in gene expression and enzyme activity, affecting various cellular processes. This compound may also interact with other receptors and enzymes, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, but its effects may diminish over time due to metabolic degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of serotonin signaling and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit serotonin signaling without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily facilitated by cytochrome P450 enzymes in the liver. These enzymes catalyze the biotransformation of this compound into its metabolites, which are then excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can impact its pharmacological effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect this compound’s interactions with biomolecules and its overall pharmacological effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La norcyclobenzaprine est synthétisée par N-déméthylation de la cyclobenzaprine. Ce processus implique l’élimination d’un groupe méthyle de l’atome d’azote de la molécule de cyclobenzaprine. La réaction utilise généralement des isoformes hépatiques du cytochrome P450, en particulier CYP1A1/2 et CYP3A4 .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique l’utilisation de modèles microbiens pour simuler et étudier les voies métaboliques des médicaments. Par exemple, il a été démontré que le champignon Cunninghamella elegans produisait des métabolites de la cyclobenzaprine chez les mammifères, y compris la this compound . Cette méthode offre une alternative économique et plus simple aux études métaboliques in vivo traditionnelles.
Analyse Des Réactions Chimiques
Types de réactions : La norcyclobenzaprine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent facilitée par des enzymes telles que le cytochrome P450.
Réduction : L’ajout d’hydrogène ou l’élimination d’oxygène, qui se produit généralement dans des conditions spécifiques.
Substitution : Le remplacement d’un groupe fonctionnel par un autre, qui peut se produire dans diverses conditions.
Réactifs et conditions courants :
Oxydation : Les réactifs courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des réactifs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Les conditions varient en fonction de la réaction de substitution spécifique, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la this compound peut conduire à la formation de métabolites hydroxylés.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé de référence en chimie analytique pour le développement de méthodes de détection.
Biologie : Les études impliquant la this compound aident à comprendre les voies métaboliques de la cyclobenzaprine et ses effets sur les systèmes biologiques.
Industrie : Le composé est utilisé dans l’industrie pharmaceutique pour le développement et les tests de relaxants musculaires.
Comparaison Avec Des Composés Similaires
Cyclobenzaprine: The parent compound from which norcyclobenzaprine is derived. It shares similar pharmacological properties but has a different metabolic profile.
Amitriptyline: A tricyclic antidepressant with a similar chemical structure to cyclobenzaprine.
Nortriptyline: Another tricyclic antidepressant that is structurally similar to this compound but has different pharmacological effects.
Uniqueness: this compound is unique in its specific antagonistic effects on serotonin 2a receptors and its role as a metabolite of cyclobenzaprine. Its prolonged presence in plasma and distinct metabolic pathway contribute to its unique pharmacological profile .
Propriétés
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQQDXTQRYYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952664 | |
| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-50-4 | |
| Record name | Desmethylcyclobenzaprine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCYCLOBENZAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
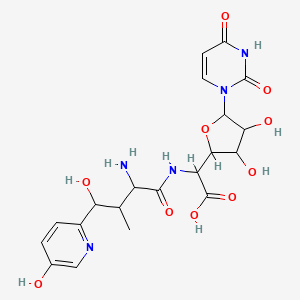
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
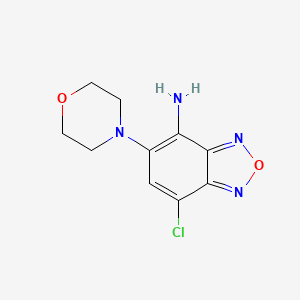
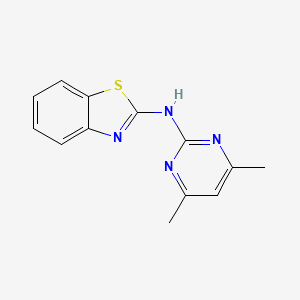
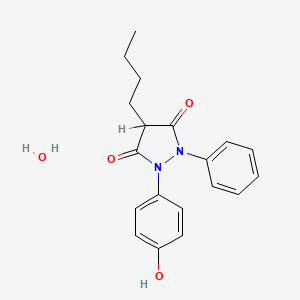
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)

![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
